molecular formula C8H11NO2 B13769160 N-(2-Methyl-1-oxoallyl)methacrylamide CAS No. 7370-82-3

N-(2-Methyl-1-oxoallyl)methacrylamide

Cat. No.: B13769160
CAS No.: 7370-82-3
M. Wt: 153.18 g/mol
InChI Key: ABGYXXMZWPKYAU-UHFFFAOYSA-N
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Description

N-(2-Methyl-1-oxoallyl)methacrylamide is an organic compound with the molecular formula C8H11NO2. It is a methacrylamide derivative characterized by the presence of a 2-methyl-1-oxoallyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methyl-1-oxoallyl)methacrylamide typically involves the reaction of methacrylic acid with 2-methyl-1-oxoallylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the amide bond. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and purification techniques ensures the efficient production of the compound with minimal impurities. The industrial methods are designed to be cost-effective and environmentally friendly, adhering to regulatory standards .

Chemical Reactions Analysis

Types of Reactions

N-(2-Methyl-1-oxoallyl)methacrylamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted amides, depending on the specific reagents and conditions used .

Scientific Research Applications

N-(2-Methyl-1-oxoallyl)methacrylamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Methyl-1-oxoallyl)methacrylamide involves its interaction with molecular targets through its functional groups. The compound can form covalent bonds with nucleophiles, leading to the modification of target molecules. The pathways involved include nucleophilic addition and substitution reactions, which are facilitated by the presence of the methacrylamide and 2-methyl-1-oxoallyl groups .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Methyl-1-oxoallyl)acrylamide
  • N-(2-Methyl-1-oxoallyl)propionamide
  • N-(2-Methyl-1-oxoallyl)butyramide

Uniqueness

N-(2-Methyl-1-oxoallyl)methacrylamide is unique due to its specific combination of the methacrylamide and 2-methyl-1-oxoallyl groups, which confer distinct chemical reactivity and properties. This uniqueness makes it valuable for specialized applications in polymer chemistry, drug development, and material science .

Properties

CAS No.

7370-82-3

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

2-methyl-N-(2-methylprop-2-enoyl)prop-2-enamide

InChI

InChI=1S/C8H11NO2/c1-5(2)7(10)9-8(11)6(3)4/h1,3H2,2,4H3,(H,9,10,11)

InChI Key

ABGYXXMZWPKYAU-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)NC(=O)C(=C)C

Related CAS

25585-20-0

Origin of Product

United States

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